Kusunokinin

Breast Cancer Cytotoxicity Lignan

Choose this specific (-)-Kusunokinin (CAS 58311-20-9) to eliminate experimental variability caused by stereochemical mixtures. Unlike generic lignans, this trans-(−) enantiomer exhibits superior binding energy (−11.75 kcal/mol) to CSF1R, ensuring definitive polypharmacology data. Its proven activity against triple-negative breast cancer (MDA-MB-231, IC50 ~3-5 μM) and validated in vivo efficacy (7-14 mg/kg) makes it a reliable, translationally relevant scaffold for lead optimization. The documented selectivity profile—showing minimal toxicity to normal fibroblasts while maintaining antiparasitic activity against T. cruzi—de-risks your hit-to-lead programs compared to more toxic analogues like hinokinin. Stereochemistry is pre-validated for target engagement; starting with undefined mixtures compromises SAR reproducibility.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 58311-20-9
Cat. No. B3037756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKusunokinin
CAS58311-20-9
Synonymskusunokinin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C21H22O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1
InChIKeyLEVKKQBBEVGIKN-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kusunokinin (CAS 58311-20-9) Procurement Guide: A Dibenzylbutyrolactone Lignan for Anticancer and Antitrypanosomal Research


Kusunokinin (CAS 58311-20-9) is a naturally occurring dibenzylbutyrolactone lignan, primarily isolated from Piper nigrum (black pepper) and Aristolochia cymbifera [1]. With the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol, it belongs to the broader lignan class that includes clinically used agents such as etoposide and podophyllotoxin [2]. Kusunokinin has demonstrated quantifiable anticancer activity across multiple human cancer cell lines including breast (MCF-7, MDA-MB-468, MDA-MB-231), colon (HT-29), cholangiocarcinoma (KKU-M213, KKU-K100), ovarian (A2780), and lung (A-549) cancers, as well as significant antitrypanosomal activity against Trypanosoma cruzi [3][4]. Its procurement is primarily intended for preclinical anticancer drug discovery, target identification studies (CSF1R, AKR1B1, HER2), and structure-activity relationship (SAR) optimization programs.

Why Kusunokinin Cannot Be Substituted by Other Dibenzylbutyrolactone Lignans or Podophyllotoxin Derivatives


Within the dibenzylbutyrolactone lignan family, compounds sharing the same core scaffold exhibit markedly divergent biological activities, target engagement profiles, and therapeutic windows. Unlike podophyllotoxin derivatives (etoposide, teniposide) that exert cytotoxicity primarily through topoisomerase II inhibition, kusunokinin engages a distinct polypharmacology involving CSF1R, AKT, AKR1B1, and HER2 signaling pathways [1][2]. Critically, stereochemistry dictates both potency and target preference: the trans-(−)-enantiomer demonstrates superior binding energy to CSF1R (−11.75 kcal/mol) and HER2 compared to its trans-(+), cis-(−), and cis-(+) counterparts, meaning racemic or stereochemically undefined preparations yield variable and potentially suboptimal activity [3]. Additionally, kusunokinin displays a more favorable selectivity profile than structurally related lignans—exhibiting lower toxicity against normal fibroblasts (L929, MCF-12A) compared to picropodophyllotoxin and doxorubicin, while hinokinin and fargesin show high mammalian cell toxicity with no parasite selectivity [4][5]. These stereochemical, mechanistic, and safety distinctions preclude generic substitution of kusunokinin with other dibenzylbutyrolactone lignans without compromising experimental reproducibility and translational relevance.

Kusunokinin Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Metrics


Superior Cytotoxicity Against MCF-7 Breast Cancer Cells Relative to Clinically Used Lignan Etoposide

(±)-Kusunokinin exhibits substantially stronger cytotoxicity against MCF-7 breast cancer cells than etoposide, a clinically approved lignan-class chemotherapeutic agent. In head-to-head testing within the same study, (±)-kusunokinin achieved an IC50 of 4.30 ± 0.65 μM, whereas etoposide demonstrated markedly weaker activity with an IC50 exceeding 50 μM under identical assay conditions [1]. This represents a greater than 10-fold potency advantage for kusunokinin against this ER-positive breast cancer model.

Breast Cancer Cytotoxicity Lignan Etoposide

Greater Cytotoxicity Than Picropodophyllotoxin and Silibinin with Lower Normal Cell Toxicity

In a comparative cytotoxicity assessment against MCF-7 breast cancer cells, synthetic (±)-kusunokinin demonstrated stronger activity than both picropodophyllotoxin and silibinin [1]. More importantly, (±)-kusunokinin exhibited lower toxicity toward normal fibroblast cells (L-929) compared to picropodophyllotoxin and doxorubicin [1]. Specifically, at 14 μM concentration, (±)-kusunokinin reduced MCF-7 cell viability to 33.54% (66.46% inhibition) while affecting L-929 normal fibroblast viability by only 20.25% [2]. This differential cytotoxicity translates to a favorable therapeutic window not observed with the comparators.

Selectivity Index Normal Cell Toxicity Picropodophyllotoxin Silibinin

In Vivo Tumor Growth Inhibition Without Observable Organ or Bone Marrow Toxicity

In an N-nitrosomethylurea (NMU)-induced rat mammary tumor model (ER-positive breast cancer), (−)-kusunokinin administered at 7.0 mg/kg and 14.0 mg/kg three times weekly for two weeks significantly reduced tumor growth without adverse effects on body weight, internal organ histology, or bone marrow parameters [1]. Importantly, combination of (−)-kusunokinin with a low effective dose of doxorubicin significantly enhanced tumor growth inhibition compared to either agent alone, suggesting potential for combination regimens [1]. Mechanistically, 14.0 mg/kg (−)-kusunokinin downregulated key signaling proteins including c-Src, PI3K, Akt, p-Erk1/2, c-Myc, E2f-1, cyclin B1, CDK1, and metastasis markers (MMP-2, MMP-9, E-cadherin) in tumor tissues [1].

In Vivo Efficacy Mammary Tumor Doxorubicin Combination Toxicity Profile

Stereoselective Target Engagement: trans-(−)-Enantiomer Superior to Other Isomers for CSF1R Binding

Among the four kusunokinin stereoisomers—trans-(−), trans-(+), cis-(−), and cis-(+)—the trans-(−)-enantiomer demonstrates superior binding characteristics to colony-stimulating factor 1 receptor (CSF1R), a key target in breast cancer proliferation and migration [1]. Molecular docking studies across 60 breast cancer-related proteins revealed trans-(−)-kusunokinin as the most preferable and active component, with a binding energy of −11.75 kcal/mol to CSF1R [1][2]. In contrast, the other three isomers showed weaker binding affinities and distinct binding poses within the CSF1R juxtamembrane region [1]. The synthetic (±)-kusunokinin racemate contains both active and less active enantiomers, while the naturally occurring trans-(−)-kusunokinin represents the biologically preferred stereochemical configuration.

Stereochemistry CSF1R Molecular Docking Enantiomer Selectivity

Antitrypanosomal Activity Without Hemolytic Toxicity: Differentiated from Hinokinin, Fargesin, and Sesamin

In a direct comparative study of lignans isolated from Aristolochia cymbifera, kusunokinin was identified as the most promising antitrypanosomal candidate due to its significant activity against both intracellular amastigotes (IC50 = 17 μM) and trypomastigotes (IC50 = 51 μM) of Trypanosoma cruzi, coupled with a complete absence of hemolytic activity [1]. In contrast, the structurally related lignans fargesin, hinokinin, epieudesmin, and sesamin—while also active against trypomastigotes—exhibited high toxicity to mammalian cells and lacked parasite selectivity [1]. This differential selectivity profile distinguishes kusunokinin from other dibenzylbutyrolactone lignans in the context of antiparasitic drug discovery.

Trypanosoma cruzi Antitrypanosomal Selectivity Hemolytic Activity

Derivative Synthesis Demonstrates Scaffold Optimizability: 10-Fold Potency Improvement Achievable

Systematic structure-activity relationship (SAR) studies confirm that the kusunokinin dibenzylbutyrolactone scaffold is highly amenable to chemical optimization, with rationally designed derivatives achieving substantially enhanced potency. A 2026 study synthesized 22 novel (±)-kusunokinin derivatives, with compound 33 exhibiting greater than 10-fold increased inhibitory activity against MCF-7 breast cancer cells compared to the parent compound [1]. Against cholangiocarcinoma KKU-M213 cells, (±)-TTPG-A (IC50 = 0.07 μM) and (±)-TTPG-B (IC50 = 0.01 μM) achieved 64-fold and 447-fold potency improvements, respectively, relative to (±)-kusunokinin (IC50 = 4.47 μM) [2][3]. This quantitative evidence of scaffold optimizability contrasts with many natural products where structural modifications frequently ablate activity.

SAR Derivative Synthesis Scaffold Optimization Cholangiocarcinoma

Kusunokinin Procurement-Recommended Research and Industrial Application Scenarios


Breast Cancer Drug Discovery: MCF-7 and Triple-Negative Breast Cancer Preclinical Programs

Kusunokinin is procurement-justified for breast cancer drug discovery programs targeting ER-positive (MCF-7, IC50 = 3.08-4.30 μM) and triple-negative (MDA-MB-468, MDA-MB-231) subtypes. Its demonstrated in vivo efficacy in NMU-induced mammary tumor models at 7-14 mg/kg with minimal toxicity supports progression into lead optimization and preclinical candidate selection [1]. The compound's engagement of CSF1R, AKT, HER2, and AKR1B1 pathways enables polypharmacology-focused research or target deconvolution studies using siRNA knockdown validation [2].

Stereochemistry-Target Engagement Correlation Studies: CSF1R and HER2 Binding

The differential CSF1R binding affinities among trans-(−) ( −11.75 kcal/mol ), trans-(+), cis-(−), and cis-(+) isomers make kusunokinin an ideal model compound for stereochemistry-target engagement correlation studies [1]. Procurement of stereochemically defined enantiomers supports investigations into stereoselective protein-ligand interactions, particularly for kinases (CSF1R) and receptor tyrosine kinases (HER2) implicated in breast cancer progression [1][2].

Antitrypanosomal Drug Development: Trypanosoma cruzi Chagas Disease Research

For Chagas disease drug discovery, kusunokinin offers a differentiated starting point with demonstrated intracellular amastigote (IC50 = 17 μM) and trypomastigote (IC50 = 51 μM) activity against Trypanosoma cruzi, coupled with a critical absence of hemolytic toxicity that distinguishes it from hinokinin, fargesin, and sesamin [1]. This selectivity profile supports procurement for hit-to-lead optimization in antiparasitic programs where mammalian cell toxicity is a primary attrition risk.

Scaffold-Based Medicinal Chemistry: SAR-Driven Lead Optimization

The dibenzylbutyrolactone core of kusunokinin is validated as an optimizable scaffold, with documented derivatives achieving 64-fold (TTPG-A, IC50 = 0.07 μM) to 447-fold (TTPG-B, IC50 = 0.01 μM) potency improvements against cholangiocarcinoma cells [1][2]. Procurement of kusunokinin as a starting scaffold is justified for medicinal chemistry campaigns focused on R-group SAR exploration at the R, R', and R″ positions of the aromatic rings, with hydroxyl and alkoxy/phenyl substitutions having demonstrated critical contributions to enhanced activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kusunokinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.